An In-depth Technical Guide to Pyridine-2-yl-N-cyanoamidine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to Pyridine-2-yl-N-cyanoamidine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of Pyridine-2-yl-N-cyanoamidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthetic route, and explores its potential therapeutic applications, with a focus on its putative role as a potassium channel opener.
Introduction and Significance
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in various biological interactions.[1][2] The introduction of a cyanoamidine functional group to the pyridine ring at the 2-position creates a molecule with a unique electronic and structural profile, suggesting potential for novel pharmacological activities. While direct literature on Pyridine-2-yl-N-cyanoamidine is sparse, its structural similarity to known bioactive molecules, particularly in the realm of ion channel modulation, warrants a detailed exploration of its chemical space and therapeutic promise. This guide aims to consolidate the available information on related compounds to provide a robust framework for researchers and drug development professionals interested in this novel chemical entity.
Chemical Structure and Properties
The chemical structure of Pyridine-2-yl-N-cyanoamidine consists of a pyridine ring substituted at the 2-position with an N-cyanoamidine group. The formal IUPAC name is N-cyano-N'-(pyridin-2-yl)guanidine.
Molecular Formula: C₇H₆N₄
Molecular Weight: 146.15 g/mol
The presence of the pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts basicity and the capacity for hydrogen bonding.[3] The N-cyanoamidine functionality is a strongly electron-withdrawing group that can also participate in hydrogen bonding as both a donor and an acceptor. This combination of a basic aromatic ring and a polar, electron-rich functional group suggests that Pyridine-2-yl-N-cyanoamidine will exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.
Table 1: Physicochemical Properties of Pyridine-2-yl-N-cyanoamidine and its Key Precursor, 2-Aminopyridine.
| Property | 2-Aminopyridine (Precursor) | Pyridine-2-yl-N-cyanoamidine (Predicted) |
| Molecular Formula | C₅H₆N₂ | C₇H₆N₄ |
| Molecular Weight | 94.12 g/mol | 146.15 g/mol |
| Appearance | Colorless to yellowish solid | White to off-white solid |
| Melting Point | 57-60 °C | Not available (expected to be higher than precursor) |
| Boiling Point | 210 °C | Not available (expected to be significantly higher) |
| Solubility in Water | Soluble | Moderately soluble |
| pKa (of pyridinium ion) | ~6.8 | Expected to be lower than 2-aminopyridine due to the electron-withdrawing N-cyanoamidine group |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, beginning with the formation of a pyridyl-substituted thiourea, followed by conversion to the target N-cyanoamidine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(pyridin-2-yl)thiourea
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To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add benzoyl isothiocyanate (1.05 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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To the resulting crude N-benzoyl-N'-(pyridin-2-yl)thiourea, add a solution of sodium hydroxide (2.0 eq) in ethanol/water.
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Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the benzoyl group.
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After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield N-(pyridin-2-yl)thiourea.
Step 2: Synthesis of Pyridine-2-yl-N-cyanoamidine
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Suspend N-(pyridin-2-yl)thiourea (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
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Add methyl iodide (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the S-methyl isothiourea intermediate.
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To this mixture, add a solution of cyanamide (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Pyridine-2-yl-N-cyanoamidine.
Characterization
The structure of the synthesized Pyridine-2-yl-N-cyanoamidine should be confirmed using a combination of spectroscopic techniques:
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¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the N-cyanoamidine group. A broad singlet corresponding to the N-H protons should also be observable.
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¹³C NMR: The spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the cyano group will appear at a characteristic downfield shift.
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FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band in the region of 2150-2250 cm⁻¹ corresponding to the C≡N stretch of the cyano group. N-H stretching and bending vibrations will also be present.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of Pyridine-2-yl-N-cyanoamidine.
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocycle.[4] The N-cyanoamidine functional group, while less common, has been shown to impart significant biological activity, particularly as a potassium channel opener.
Proposed Mechanism of Action: Potassium Channel Opening
A study on N-arylalkyl-N'-cyano-3-pyridinecarboxamidines demonstrated their potent vasodilatory action through the opening of ATP-sensitive potassium (K-ATP) channels.[5] These channels play a crucial role in regulating the resting membrane potential of cells. Opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.[6]
Based on the structural similarity, it is hypothesized that Pyridine-2-yl-N-cyanoamidine may also function as a potassium channel opener.
In Vitro Biological Evaluation: Vasorelaxant Activity Assay
To investigate the potential of Pyridine-2-yl-N-cyanoamidine as a potassium channel opener, a standard in vitro vasorelaxant activity assay using isolated rat aortic rings can be employed.
Experimental Protocol: Rat Aortic Ring Assay
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Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
Connect one end of the aortic ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.
-
-
Contraction and Relaxation Studies:
-
Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (e.g., 60 mM KCl) or a vasoconstrictor agent like phenylephrine.
-
Once a stable contraction plateau is reached, add cumulative concentrations of Pyridine-2-yl-N-cyanoamidine to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contracted tension.
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
-
To confirm the involvement of K-ATP channels, the experiment can be repeated in the presence of a selective K-ATP channel blocker, such as glibenclamide. A rightward shift in the concentration-response curve in the presence of the blocker would support the proposed mechanism of action.
-
Conclusion
Pyridine-2-yl-N-cyanoamidine is a novel heterocyclic compound with significant potential for drug discovery. Its unique chemical structure, combining the privileged pyridine scaffold with the bioactive N-cyanoamidine moiety, suggests a promising pharmacological profile. Based on the activity of structurally related compounds, a primary therapeutic application as a potassium channel opener for the treatment of conditions such as hypertension is proposed. The synthetic route outlined in this guide provides a practical approach for its preparation, and the detailed in vitro assay offers a robust method for evaluating its biological activity. Further investigation into the synthesis, characterization, and biological evaluation of Pyridine-2-yl-N-cyanoamidine is warranted to fully elucidate its therapeutic potential.
References
-
Ataman Kimya. (n.d.). PYRIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Piochem. (n.d.). 2-AMINO PYRIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706187, 2-cyano-N-(pyridin-2-yl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]
-
Ishii, K., Hata, M., Kimura, T., Nakayama, K., & Kanaoka, M. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 42(12), 2483–2488. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
-
ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 199. [Link]
-
ResearchGate. (n.d.). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]
-
SciSpace. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Journal of Chemical Health Risks. [Link]
-
MDPI. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(3), 681. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706187, 2-cyano-N-(pyridin-2-yl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]
-
The Korean Chemical Society. (2006). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 27(9), 1343-1344. [Link]
-
MDPI. (2020). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 21(17), 6092. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3299. [Link]
-
PubMed. (2022). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(2), 1439–1458. [Link]
-
CV Pharmacology. (n.d.). Potassium-Channel Openers. Retrieved from [Link]
-
PubMed. (1991). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Journal of Medicinal Chemistry, 34(10), 3074–3085. [Link]
-
PubMed. (2012). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters, 3(2), 127–132. [Link]
Sources
- 1. Activity of Potassium Channel BmK-NSPK Inhibitor Regulated by Basic Amino Acid Residues: Novel Insight into the Diverse Peptide Pharmacology | MDPI [mdpi.com]
- 2. Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-propyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
